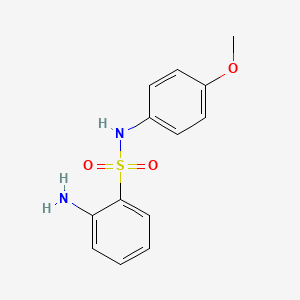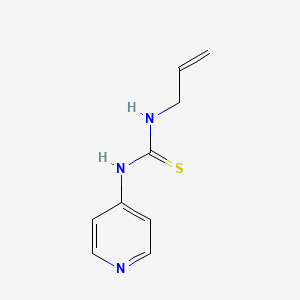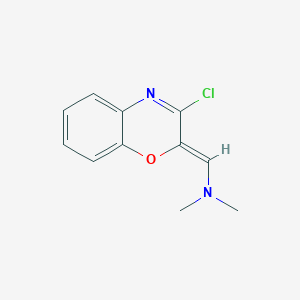
2-Amino-N-(4-methoxyphenyl)benzenesulfonamide
概要
説明
2-Amino-N-(4-methoxyphenyl)benzenesulfonamide is a derivative of sulfonamide, a group of organic compounds that share a common functional group with the structure RSO2NH2, where R is an organic residue. Sulfonamides are known for their various biological activities, including antibacterial properties. The compound is characterized by the presence of an amino group and a methoxy group attached to a benzenesulfonamide framework.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of a suitable amine with a sulfonyl chloride. While the provided papers do not directly describe the synthesis of this compound, they do provide insights into the synthesis of related compounds. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid . This suggests that a similar approach could be used for synthesizing the compound of interest, with appropriate modifications to the starting materials.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the X-ray structure of a dimeric copper(II) complex with a related sulfonamide was determined, revealing the presence of three different dimeric units within the unit cell . Similarly, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by X-ray single crystal techniques, showing that it crystallizes in the monoclinic space group . These studies highlight the importance of crystallography in understanding the molecular structure of sulfonamide compounds.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes or ketones. For example, a Schiff base was synthesized from the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde . This indicates that this compound could also potentially form Schiff bases under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The spectroscopic properties of these compounds, including IR, Raman, UV–Vis, and EPR behavior, provide valuable information about their electronic structure and potential interactions . For instance, the EPR spectra of the copper(II) complex with sulfameter indicated antiferromagnetically coupled dimers . Additionally, theoretical calculations, such as DFT, can predict various properties like vibrational frequencies, NMR chemical shifts, and absorption wavelengths, which are essential for understanding the behavior of these molecules .
科学的研究の応用
Photodynamic Therapy Applications
2-Amino-N-(4-methoxyphenyl)benzenesulfonamide derivatives have shown potential in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield. These properties make them useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
Abbasi et al. (2019) synthesized a series of benzenesulfonamides derived from this compound, which demonstrated significant antibacterial properties against Escherichia coli. These compounds also exhibited lower cytotoxicity, indicating their potential as therapeutic agents (Abbasi et al., 2019).
Antifungal Applications
Gupta and Halve (2015) reported the synthesis of novel azetidin-2-ones substituted with this compound, showing potent antifungal activity against Aspergillus niger and Aspergillus flavus. This suggests the compound's potential in developing antifungal medications (Gupta & Halve, 2015).
Anticancer Potential
Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives containing this compound and evaluated their anticancer effects on various cancer cell lines. The results indicated high anticancer potential, especially against human gastric adenocarcinoma and colorectal adenocarcinoma cells (Tsai et al., 2016).
Photophysicochemical Properties
Öncül, Öztürk, and Pişkin (2021) studied the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with new benzenesulfonamide derivative substituents, revealing its suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Inhibitory Mechanism Studies
Di Fiore et al. (2011) conducted studies on N-substituted benzenesulfonamides, including the 2-Amino-N-(4-methoxyphenyl) derivative, to explore their inhibitory mechanisms. This research contributes to understanding the interaction of such compounds with biological targets (Di Fiore et al., 2011).
Safety and Hazards
作用機序
Mode of Action
It is known that benzenesulfonamides, a class of compounds to which this molecule belongs, often act by binding to enzymes and inhibiting their activity .
Biochemical Pathways
Benzenesulfonamides are known to interact with various enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
生化学分析
Biochemical Properties
2-Amino-N-(4-methoxyphenyl)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with sulfonamide-binding proteins, which are involved in various metabolic pathways . The nature of these interactions often involves the inhibition of enzyme activity, which can affect the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to alter the expression of genes involved in the inflammatory response, thereby affecting cellular homeostasis . Additionally, its impact on cellular metabolism includes changes in the levels of key metabolites, which can influence cell growth and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Furthermore, it can activate or inhibit signaling pathways by interacting with receptor proteins on the cell surface . These interactions lead to changes in gene expression, which ultimately affect cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and impaired kidney function . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of amino acids, as well as those involved in the detoxification of reactive oxygen species . These interactions can lead to changes in metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . The localization of this compound within cells is influenced by its interactions with intracellular transport proteins, which facilitate its movement to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, thereby affecting its biochemical activity . The presence of targeting signals within the compound’s structure also plays a role in its subcellular localization .
特性
IUPAC Name |
2-amino-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLBWBNGCSFZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3035486.png)
![[(E)-[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2-chloroacetate](/img/structure/B3035487.png)
![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3035488.png)

![2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole](/img/structure/B3035491.png)


![4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B3035497.png)
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035500.png)
![5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035501.png)
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(2,3-dichlorophenyl)methoxy]amine](/img/structure/B3035502.png)
![(E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine](/img/structure/B3035503.png)
![{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035505.png)
